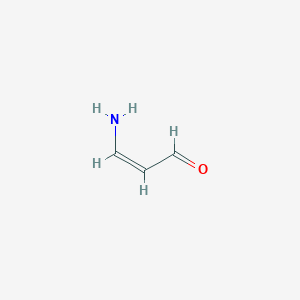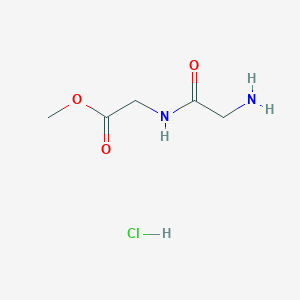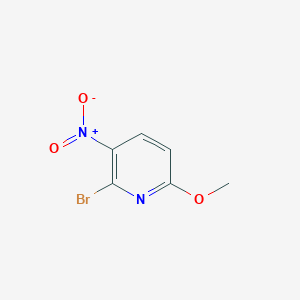
2-(Morpholin-3-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-3-yl)acetic acid hydrochloride is a chemical compound that is part of a broader class of morpholine derivatives. These compounds are of significant interest due to their potential applications in pharmaceuticals, including their use as intermediates in the synthesis of various biologically active molecules. The morpholine moiety is a common feature in molecules with antidepressive and cerebral-activating properties, as well as in antifungal agents and cholinesterase inhibitors .
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions, including amination, cyclization, and acidification processes. For instance, the synthesis of related compounds such as 3-methyl-5-phenyl-(2-difluorophenyl)-2-morpholinol Hydrochloride and 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involves bromination of starting ketones, followed by cyclization in polar solvents and subsequent acidification to yield the hydrochloride salts . These methods are noted for their high yields and mild reaction conditions.
Molecular Structure Analysis
Morpholine derivatives exhibit a variety of molecular structures, as evidenced by their spectral data. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) are commonly used techniques to confirm the structures of these compounds. For example, the crystal structure of a morpholinium salt of phenoxyacetic acid analogues shows one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers, indicating the potential for diverse molecular interactions .
Chemical Reactions Analysis
Morpholine derivatives can participate in a range of chemical reactions. They can act as reversible competitive inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important targets in the treatment of conditions like Alzheimer's disease . Additionally, the morpholine ring can be functionalized to yield various pharmacologically active compounds, as seen in the synthesis of 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as melting points and solubility, are influenced by their molecular structure. The presence of substituents on the morpholine ring can affect these properties, as well as the compound's stability and reactivity. For example, the introduction of gem-dimethyl groups on the morpholine core improved the plasmatic stability of certain antifungal agents . Hydrogen bonding plays a significant role in the solid-state structure of these compounds, as seen in the morpholinium salts of phenoxyacetic acid analogues .
Applications De Recherche Scientifique
Intermediate for Synthesis of Biologically Active Compounds
2-(Morpholin-3-yl)acetic acid hydrochloride and its derivatives serve as important intermediates in the synthesis of various biologically active heterocyclic compounds. Their structural properties, such as the morpholine ring adopting a chair conformation and the molecule being stabilized by hydrogen bonds, make them suitable for this role (Mazur, Pitucha, & Rzączyńska, 2007).
Antimicrobial Applications
Certain morpholine derivatives, synthesized from 2-(Morpholin-3-yl)acetic acid hydrochloride, exhibit potential as antimicrobials. These derivatives, such as those synthesized in the studies, show in vitro activity against a variety of fungal and bacterial strains, highlighting their potential in developing new antimicrobial agents (Jayadevappa, Nagendrappa, Umesh, & Chandrashekar, 2012).
Corrosion Inhibition
In the realm of material science, morpholine derivatives, closely related to 2-(Morpholin-3-yl)acetic acid hydrochloride, have been investigated as corrosion inhibitors. These compounds exhibit a significant inhibiting effect on metal corrosion in acidic media, making them valuable in protecting industrial equipment and infrastructure (Nasser & Sathiq, 2016).
Pharmaceutical Research and Design
Morpholine derivatives play a crucial role in pharmaceutical research, serving as the building blocks for the design and synthesis of drugs with various therapeutic potentials. For instance, studies have focused on synthesizing compounds with COX-2 inhibitory properties, indicating their relevance in developing anti-inflammatory drugs (Shi, Hu, Xu, & Jiang, 2012).
Catalysts and Ligand Design
Morpholine derivatives, synthesized from 2-(Morpholin-3-yl)acetic acid hydrochloride, are utilized in designing catalysts and ligands for chemical reactions. Their unique structural properties enable them to facilitate various chemical transformations, contributing to the field of synthetic chemistry (Chakraborty et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-morpholin-3-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)3-5-4-10-2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOMNFLGCFFCQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70518127 |
Source


|
| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholin-3-yl)acetic acid hydrochloride | |
CAS RN |
86967-55-7 |
Source


|
| Record name | (Morpholin-3-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70518127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


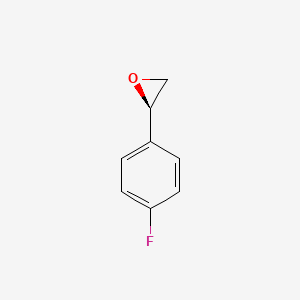
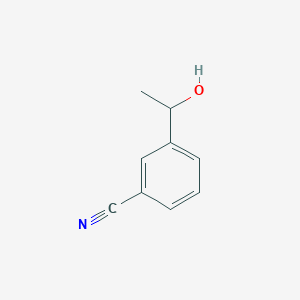

![6-Bromobenzo[d]isoxazol-3(2H)-one](/img/structure/B1338703.png)
![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)
